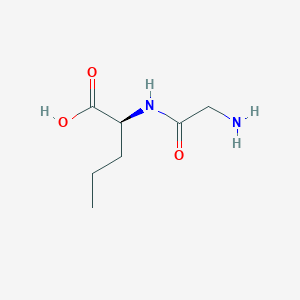

Glycylnorvaline

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

(2S)-2-[(2-aminoacetyl)amino]pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N2O3/c1-2-3-5(7(11)12)9-6(10)4-8/h5H,2-4,8H2,1H3,(H,9,10)(H,11,12)/t5-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXIQKLAZYWZTRA-YFKPBYRVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C(=O)O)NC(=O)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC[C@@H](C(=O)O)NC(=O)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401317022 | |

| Record name | Glycylnorvaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401317022 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19257-03-5 | |

| Record name | Glycylnorvaline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19257-03-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Glycylnorvaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401317022 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Glycylnorvaline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.006 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Purification of Glycyl-L-norvaline

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glycyl-L-norvaline is a dipeptide composed of the amino acids glycine and L-norvaline. As a fundamental building block in peptidomimetics and drug discovery, the efficient and reliable synthesis of high-purity glycyl-L-norvaline is of significant interest. This guide provides a comprehensive overview of a robust solution-phase synthesis strategy and a detailed purification protocol using reverse-phase high-performance liquid chromatography (RP-HPLC). The methodologies described herein are designed to be both practical and scalable, offering insights into the critical parameters that govern reaction efficiency and product purity.

This document moves beyond a simple recitation of steps, delving into the rationale behind the chosen synthetic route, the selection of protecting groups, and the principles of the purification process. By understanding the "why" behind the "how," researchers can better troubleshoot and adapt these protocols to their specific needs.

Physicochemical Properties of Constituent Amino Acids

A foundational understanding of the starting materials is crucial for predicting reaction behavior and developing effective purification strategies.

| Property | Glycine | L-Norvaline |

| Molecular Formula | C₂H₅NO₂[1] | C₅H₁₁NO₂[2] |

| Molecular Weight | 75.07 g/mol [3] | 117.15 g/mol [2] |

| Appearance | Colorless crystalline solid[4] | Crystalline solid[5] |

| Solubility in Water | Highly soluble[3][4] | 48.7 g/L |

| pKa (α-COOH) | ~2.34[1] | ~2.32[6] |

| pKa (α-NH₃⁺) | ~9.6[1] | Not specified |

| Side Chain | Achiral, single hydrogen atom[1] | n-propyl group[6] |

Solution-Phase Synthesis of Glycyl-L-norvaline

Solution-phase peptide synthesis (SPPS) offers several advantages for the preparation of dipeptides, including ease of scale-up and the ability to purify intermediates at each step, ensuring a high-quality final product.[7] The following protocol utilizes the tert-butyloxycarbonyl (Boc) protecting group for the N-terminus of glycine.[8]

Synthesis Workflow

Caption: Workflow for the solution-phase synthesis of Glycyl-L-norvaline.

Part 1: Protection of Glycine

The first step involves the protection of the amino group of glycine with a Boc group to prevent its participation in the subsequent coupling reaction.[9]

Protocol:

-

Dissolve glycine (1 equivalent) in a 1:1 mixture of dioxane and water.

-

Add sodium bicarbonate (2.5 equivalents) to the solution and stir until dissolved.

-

Cool the mixture to 0 °C in an ice bath.

-

Add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.1 equivalents) in dioxane dropwise to the cooled glycine solution while maintaining vigorous stirring.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Remove the dioxane under reduced pressure.

-

Wash the remaining aqueous solution with ethyl acetate to remove any unreacted (Boc)₂O.

-

Cool the aqueous layer to 0 °C and acidify to pH 2-3 with a cold 1 M HCl solution.

-

Extract the product, Boc-glycine, with ethyl acetate.

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and evaporate the solvent to yield Boc-glycine as a white solid.

Causality behind Experimental Choices: The use of a biphasic system (dioxane/water) ensures the solubility of both the polar glycine and the nonpolar (Boc)₂O. Sodium bicarbonate acts as a base to deprotonate the amino group, enhancing its nucleophilicity for the attack on the (Boc)₂O.

Part 2: Esterification of L-Norvaline

The carboxyl group of L-norvaline is protected as a methyl ester to prevent it from reacting during the coupling step.

Protocol:

-

Suspend L-norvaline (1 equivalent) in methanol.

-

Cool the suspension to 0 °C in an ice bath.

-

Add thionyl chloride (1.2 equivalents) dropwise to the stirred suspension.

-

Allow the reaction mixture to warm to room temperature and then reflux for 4 hours.

-

Remove the solvent under reduced pressure to obtain L-norvaline methyl ester hydrochloride as a white solid.

Causality behind Experimental Choices: Thionyl chloride reacts with methanol to form methyl chloroformate and HCl in situ. The HCl protonates the carboxyl group of L-norvaline, making it more susceptible to nucleophilic attack by methanol.

Part 3: Coupling of Boc-Glycine and L-Norvaline Methyl Ester

The peptide bond is formed between the protected amino acids using a coupling agent.

Protocol:

-

Dissolve Boc-glycine (1 equivalent), L-norvaline methyl ester hydrochloride (1 equivalent), and 1-hydroxybenzotriazole (HOBt) (1 equivalent) in anhydrous dichloromethane (DCM).

-

Cool the solution to 0 °C in an ice bath.

-

Add N,N'-dicyclohexylcarbodiimide (DCC) (1.1 equivalents) to the solution.

-

Stir the reaction mixture at 0 °C for 1 hour and then at room temperature overnight.

-

Filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.

-

Wash the filtrate with 1 M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the protected dipeptide, Boc-Gly-L-Nva-OMe.

Causality behind Experimental Choices: DCC is a powerful dehydrating agent that activates the carboxyl group of Boc-glycine to form a highly reactive O-acylisourea intermediate. HOBt is added to suppress racemization and improve coupling efficiency by converting the O-acylisourea to an active ester.[10]

Part 4: Saponification of the Dipeptide Ester

The methyl ester protecting group is removed by saponification to yield the free carboxyl group.

Protocol:

-

Dissolve the protected dipeptide, Boc-Gly-L-Nva-OMe (1 equivalent), in a mixture of methanol and water.

-

Add lithium hydroxide (1.5 equivalents) and stir the mixture at room temperature until the reaction is complete (monitored by TLC).

-

Remove the methanol under reduced pressure.

-

Acidify the remaining aqueous solution to pH 2-3 with 1 M HCl.

-

Extract the product, Boc-Gly-L-Nva-OH, with ethyl acetate.

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and evaporate the solvent.

Causality behind Experimental Choices: Saponification is a base-catalyzed hydrolysis of the ester. Lithium hydroxide is a strong base that effectively cleaves the methyl ester.[11][12]

Part 5: Deprotection of the Boc Group

The final step is the removal of the Boc protecting group to yield the desired dipeptide.

Protocol:

-

Dissolve the Boc-protected dipeptide, Boc-Gly-L-Nva-OH, in a solution of 50% trifluoroacetic acid (TFA) in DCM.[13][14]

-

Stir the solution at room temperature for 1-2 hours.

-

Remove the solvent and excess TFA under reduced pressure.

-

Triturate the residue with cold diethyl ether to precipitate the crude glycyl-L-norvaline as a TFA salt.

-

Collect the solid by filtration and dry under vacuum.

Causality behind Experimental Choices: TFA is a strong acid that cleaves the acid-labile Boc group.[15] The use of a scavenger, such as triisopropylsilane (TIS), can be beneficial to quench the reactive carbocations generated during deprotection, although it is less critical for a simple dipeptide.

Purification of Glycyl-L-norvaline by RP-HPLC

Reverse-phase high-performance liquid chromatography is the standard method for the purification of synthetic peptides.[16] It separates the target peptide from impurities based on differences in hydrophobicity.[17]

Purification Workflow

Caption: Workflow for the purification of Glycyl-L-norvaline by RP-HPLC.

Protocol:

-

Mobile Phase Preparation:

-

Mobile Phase A: 0.1% (v/v) TFA in HPLC-grade water.

-

Mobile Phase B: 0.1% (v/v) TFA in HPLC-grade acetonitrile (ACN).

-

-

Sample Preparation:

-

Dissolve the crude glycyl-L-norvaline TFA salt in Mobile Phase A to a concentration of approximately 10-20 mg/mL.

-

Filter the solution through a 0.22 µm syringe filter to remove any particulate matter.[18]

-

-

HPLC Conditions:

| Parameter | Setting |

| Column | Preparative C18, 5 µm, ≥100 Å |

| Flow Rate | Dependent on column dimensions (e.g., 20 mL/min for a 21.2 mm ID column) |

| Detection | UV at 214 nm and 280 nm |

| Gradient | 5-35% Mobile Phase B over 30 minutes (This is a starting point and should be optimized based on an initial analytical run) |

-

Purification and Post-Processing:

-

Equilibrate the column with the initial mobile phase conditions.

-

Inject the filtered sample onto the column.

-

Run the gradient and collect fractions corresponding to the main peak.

-

Analyze the purity of each fraction using analytical RP-HPLC.

-

Pool the fractions with the desired purity.

-

Remove the acetonitrile from the pooled fractions by rotary evaporation.

-

Lyophilize the remaining aqueous solution to obtain the purified glycyl-L-norvaline as a white, fluffy powder.[18]

-

Causality behind Experimental Choices: The C18 stationary phase provides a hydrophobic surface for the retention of the dipeptide. The gradient of increasing acetonitrile concentration decreases the polarity of the mobile phase, causing the elution of the bound peptide. TFA acts as an ion-pairing agent, improving peak shape and resolution.

Characterization of Glycyl-L-norvaline

The identity and purity of the synthesized dipeptide should be confirmed by analytical techniques such as NMR spectroscopy and mass spectrometry.

Expected Analytical Data:

-

¹H NMR (500 MHz, D₂O): The proton NMR spectrum is expected to show characteristic signals for the protons of both the glycine and L-norvaline residues. Based on data for the similar dipeptide, glycyl-L-valine, the following peaks can be anticipated: a singlet for the α-CH₂ of the glycine residue, a triplet for the α-CH of the norvaline residue, and multiplets for the propyl side chain of norvaline.

-

¹³C NMR (125 MHz, D₂O): The carbon NMR spectrum will show distinct signals for the carbonyl carbons of the peptide bond and the carboxylic acid, the α-carbons of both amino acid residues, and the carbons of the norvaline side chain.[19][20]

-

Mass Spectrometry (ESI-MS): The mass spectrum should show a prominent ion corresponding to the protonated molecule [M+H]⁺ at m/z 189.12.

Conclusion

This technical guide has outlined a detailed and scientifically grounded approach to the synthesis and purification of glycyl-L-norvaline. By following the described solution-phase synthesis protocol, researchers can reliably produce the dipeptide, while the RP-HPLC purification method ensures the high purity required for downstream applications in research and drug development. The emphasis on the rationale behind each experimental step is intended to empower scientists to not only replicate these procedures but also to adapt and optimize them for their unique research objectives.

References

-

AAT Bioquest. (2023, January 30). What are the properties of glycine?Link

-

The Biology Project. (n.d.). Glycine. University of Arizona. Link

-

BYJU'S. (n.d.). Glycine Structure. Link

-

Sciencemadness Wiki. (2020, January 5). Glycine. Link

-

National Center for Biotechnology Information. (n.d.). L-Norvaline. PubChem. Link

-

BenchChem. (2025). Application Notes and Protocols for the Use of Boc-Glycine in Dipeptide Synthesis. Link

-

Wikipedia. (n.d.). Glycine. Link

-

CymitQuimica. (n.d.). CAS 6600-40-4: L-Norvaline. Link

-

Blondelle, S. E., & Houghten, R. A. (1993). Comparison of 55% TFA/CH2Cl2 and 100% TFA for Boc group removal during solid-phase peptide synthesis. International Journal of Peptide and Protein Research, 41(6), 522–527. Link

-

BenchChem. (2025). Purification of Glycyl-L-valine using Reverse-Phase HPLC: An Application Note and Protocol. Link

-

Sigma-Aldrich. (n.d.). L-Norvaline for synthesis. Link

-

Common Organic Chemistry. (n.d.). Boc Deprotection - TFA. Link

-

Reddit. (2013, March 15). Boc Removals with TFA in Peptide Synthesis. r/chemistry. Link

-

Royal Society of Chemistry. (2015, October 28). Rapid, effective deprotection of tert-butoxycarbonyl (Boc) amino acids and peptides at high temperatures using a thermally stable Ionic Liquid. Link

-

Aapptec. (n.d.). Standard Removal of Boc Protecting Group. Technical Support Information Bulletin 1163. Link

-

ChemicalBook. (n.d.). L-Norvaline. Link

-

National Institutes of Health. (n.d.). Solution-phase-peptide synthesis via the Group-Assisted Purification (GAP) chemistry without using chromatography and recrystallization. Link

-

Cayman Chemical. (n.d.). L-Norvaline. Link

-

ChemRxiv. (n.d.). From N- to C-Peptide Synthesis, Arguably the Future for Sustainable Production. Link

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Leveraging N-Boc-N-methyl Glycine Methyl Ester in Peptide Synthesis Research. Link

-

Thieme. (n.d.). 2.2 Carboxy Group. Link

-

BenchChem. (2025). Application Notes and Protocols for Boc-L-Ile-OH in Solution-Phase Peptide Synthesis. Link

-

Bachem. (n.d.). Peptide Purification Process & Methods: An Overview. Link

-

National Institutes of Health. (2022, April 27). Efficient Fmoc-Protected Amino Ester Hydrolysis Using Green Calcium(II) Iodide as a Protective Agent. Link

-

Elsevier. (2013). Growth of N-Glycyl-l-Valine (GV) single crystal and its spectral, thermal and optical characterization. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 105, 34-37. Link

-

Organic Syntheses. (n.d.). Preparation of N-(Boc)-Allylglycine Methyl Ester Using a Zinc-mediated, Palladium-catalyzed Cross-coupling Reaction. Link

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000883). Link

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000123). Link

-

Springer Nature. (n.d.). Purification of naturally occurring peptides by reversed-phase HPLC. Link

-

Chemistry LibreTexts. (2025, April 28). 12.5: Peptide Synthesis- Solution-Phase. Link

-

Organic Syntheses. (2015, June 4). Preparation of N-(Boc)-Allylglycine Methyl Ester Using a Zinc. Link

-

Google Patents. (n.d.). CN104276964A - Preparation method of Boc-glycine. Link

-

Advanced Chromatography Technologies. (n.d.). A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. Link

-

ResearchGate. (2025, August 6). (PDF) A Convenient Route to N -[2-(Fmoc)aminoethyl]glycine Esters and PNA Oligomerization Using a Bis- N -Boc Nucleobase Protecting Group Strategy. Link

-

BenchChem. (2025). Application Notes and Protocols for the Purification of H-Gly-Pro-Gly-NH₂ by HPLC. Link

-

Google Patents. (n.d.). EP0523461B1 - Process for the saponification of aminoacid-/peptide esters. Link

-

University of California, Irvine. (2023, October 4). Experiment 3 Enolate Alkylation, Ester Saponification, and Amide Bond Formation via DCC-Coupling. Link

-

YouTube. (2020, March 19). Lecture 26: Solution phase peptide synthesis : mechanism and end protection. Link

-

ChemicalBook. (n.d.). Glycyl-L-valine(1963-21-9) 13C NMR spectrum. Link

-

Biological Magnetic Resonance Bank. (n.d.). BMRB entry bmse000052 - L-Valine. Link

Sources

- 1. Glycine - Wikipedia [en.wikipedia.org]

- 2. L-Norvaline | C5H11NO2 | CID 65098 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. What are the properties of glycine? | AAT Bioquest [aatbio.com]

- 4. byjus.com [byjus.com]

- 5. CAS 6600-40-4: L-Norvaline | CymitQuimica [cymitquimica.com]

- 6. L-Norvaline | 6600-40-4 [chemicalbook.com]

- 7. youtube.com [youtube.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Solution-phase-peptide synthesis via the Group-Assisted Purification (GAP) chemistry without using chromatography and recrystallization - PMC [pmc.ncbi.nlm.nih.gov]

- 11. EP0523461B1 - Process for the saponification of aminoacid-/peptide esters - Google Patents [patents.google.com]

- 12. www1.chem.umn.edu [www1.chem.umn.edu]

- 13. Comparison of 55% TFA/CH2Cl2 and 100% TFA for Boc group removal during solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. peptide.com [peptide.com]

- 15. Boc Deprotection - TFA [commonorganicchemistry.com]

- 16. bachem.com [bachem.com]

- 17. Purification of naturally occurring peptides by reversed-phase HPLC | Springer Nature Experiments [experiments.springernature.com]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. Glycyl-L-valine(1963-21-9) 13C NMR spectrum [chemicalbook.com]

- 20. bmse000052 L-Valine at BMRB [bmrb.io]

Physicochemical properties of Glycylnorvaline

An In-Depth Technical Guide to the Physicochemical Properties of Glycylnorvaline

Introduction

Glycylnorvaline is a dipeptide composed of glycine and norvaline residues. As with all peptides, its behavior in both in vitro and in vivo systems is fundamentally governed by its physicochemical properties. For researchers in drug discovery and development, a thorough understanding of these properties is not merely academic; it is a critical prerequisite for formulation, predicting pharmacokinetic behavior, and ensuring the reliability of experimental results. This guide provides a comprehensive overview of the core physicochemical properties of Glycylnorvaline, detailed methodologies for their experimental determination, and insights into the significance of this data. The principles and protocols outlined herein are designed to provide a robust framework for the characterization of this and other similar dipeptides.

Core Physicochemical Properties of Glycylnorvaline

The foundational physicochemical characteristics of a molecule dictate its interactions with its environment. For Glycylnorvaline, the key parameters to consider are its molecular structure, ionization constants (pKa), lipophilicity (logP), and solubility. While experimentally determined values for Glycylnorvaline are not widely published, we can infer its basic properties from its constituent amino acids and data for the closely related dipeptide, Glycyl-L-valine.

| Property | Value (Glycyl-L-valine as reference) | Significance |

| Molecular Formula | C7H14N2O3[1] | Defines the elemental composition. |

| Molecular Weight | 174.20 g/mol [2] | Essential for all molarity-based calculations. |

| pKa | ~3 (Carboxylic Acid), ~8 (Amine) | Governs the charge state at different pH values, impacting solubility and membrane permeability. |

| XLogP3 (Computed) | -2.7[2] | Indicates high hydrophilicity, suggesting good aqueous solubility but potentially poor passive membrane diffusion. |

| Aqueous Solubility | To be determined experimentally | A critical parameter for formulation and achieving desired concentrations in biological assays. |

Note: The pKa values are estimations based on typical amino acid pKa values in a peptide context. XLogP3 is a computed value for the stereoisomer Glycyl-L-valine and serves as an approximation.

Experimental Characterization of Physicochemical Properties

A precise understanding of a compound's properties requires rigorous experimental determination. The following protocols are presented as self-validating systems, providing not just the steps, but the scientific rationale behind them.

Determination of pKa by Potentiometric Titration

The pKa values, which correspond to the pH at which 50% of the ionizable groups are in their protonated and deprotonated forms, are crucial for predicting the charge of Glycylnorvaline in different environments. Potentiometric titration is a reliable method for their determination.[3]

Experimental Protocol:

-

Preparation of the Analyte Solution:

-

Accurately weigh and dissolve a sample of Glycylnorvaline in deionized, CO2-free water to a known concentration (e.g., 1-10 mM).

-

To ensure a constant ionic strength throughout the titration, which minimizes fluctuations in activity coefficients, add a background electrolyte like 0.15 M KCl.[3]

-

-

Titration Setup:

-

Calibrate a pH meter with at least two standard buffers (e.g., pH 4.01, 7.00, and 10.01) that bracket the expected pKa values.

-

Place the Glycylnorvaline solution in a temperature-controlled vessel and immerse the calibrated pH electrode and a titrant delivery tube.

-

Gently stir the solution to ensure homogeneity.

-

-

Titration Procedure:

-

For the carboxylic acid pKa (pKa1), titrate the solution with a standardized solution of NaOH (e.g., 0.1 M).

-

For the amino group pKa (pKa2), first, acidify the Glycylnorvaline solution to ~pH 1.5-2.0 with a standardized HCl solution, then titrate with the standardized NaOH solution.

-

Add the titrant in small, precise increments, allowing the pH reading to stabilize after each addition.[3] Record the pH and the volume of titrant added.

-

-

Data Analysis:

-

Plot the pH versus the volume of titrant added to generate a titration curve.

-

The pKa is the pH at the half-equivalence point, where half of the functional group has been neutralized.[4] This point corresponds to the midpoint of the buffer region on the titration curve.[3]

-

Alternatively, the equivalence points can be identified as the points of maximum slope on the first derivative of the titration curve. The volume at the half-equivalence point can then be used to find the corresponding pH, which equals the pKa.[4][5]

-

Perform at least three replicate titrations to ensure reproducibility.[3]

-

Determination of Lipophilicity (logP) by the Shake-Flask Method

The partition coefficient (P) is a measure of a solute's differential solubility in two immiscible liquids, typically n-octanol and water. The logarithm of this value, logP, is a key indicator of a compound's lipophilicity and its ability to cross biological membranes. The shake-flask method is considered the gold standard for logP determination.[6][7]

Experimental Protocol:

-

Preparation of Phases:

-

Pre-saturate n-octanol with water and water with n-octanol by mixing them vigorously for 24 hours, followed by separation. This ensures that the two phases are in equilibrium before the experiment begins, preventing volume changes during the partitioning process.

-

-

Partitioning:

-

Prepare a stock solution of Glycylnorvaline in the aqueous phase.

-

In a suitable vessel, combine a known volume of the pre-saturated n-octanol and a known volume of the Glycylnorvaline aqueous solution.

-

Shake the vessel vigorously for a sufficient time (e.g., 1-2 hours) to allow for the partitioning equilibrium to be reached.

-

Let the phases separate completely. Centrifugation can be used to expedite this process.

-

-

Quantification:

-

Carefully withdraw an aliquot from the aqueous phase.

-

Determine the concentration of Glycylnorvaline in the aqueous phase using a suitable analytical method, such as HPLC-UV.

-

The concentration in the n-octanol phase can be determined by mass balance: (Initial Mass in Aqueous Phase - Final Mass in Aqueous Phase) / Volume of Octanol.

-

-

Calculation:

-

Calculate the partition coefficient, P, as the ratio of the concentration of Glycylnorvaline in the n-octanol phase to its concentration in the aqueous phase.

-

logP is the base-10 logarithm of P.

-

For ionizable molecules like Glycylnorvaline, it is often more relevant to determine the distribution coefficient (logD), which is pH-dependent. The protocol is similar, but a buffer of a specific pH (e.g., 7.4) is used for the aqueous phase.[8][9]

-

Determination of Aqueous Solubility

Aqueous solubility is a fundamental property that affects the bioavailability and formulation of a drug candidate. The shake-flask method can also be adapted to determine thermodynamic solubility.

Experimental Protocol:

-

Sample Preparation:

-

Add an excess amount of solid Glycylnorvaline to a known volume of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a sealed vial. The excess solid is crucial to ensure that a saturated solution is formed.

-

-

Equilibration:

-

Phase Separation:

-

After equilibration, the undissolved solid must be removed to accurately measure the concentration of the dissolved compound. This is typically done by filtration through a low-binding filter (e.g., 0.22 µm) or by high-speed centrifugation.[10]

-

-

Quantification:

-

The concentration of Glycylnorvaline in the clear filtrate or supernatant is then determined by a validated analytical method, such as HPLC-UV, against a standard curve.[10]

-

Significance of Physicochemical Data in a Research Context

The data generated from these experiments are not merely descriptive; they are predictive of the molecule's behavior.

-

pKa: The ionization state of Glycylnorvaline at physiological pH (around 7.4) will be dictated by its pKa values. With an expected acidic pKa around 3 and a basic pKa around 8, Glycylnorvaline will exist predominantly as a zwitterion at physiological pH. This charge distribution will influence its interaction with biological targets and its transport across membranes.

-

logP/logD: A highly negative logP value, as predicted for Glycylnorvaline, indicates hydrophilicity.[2] While this is favorable for aqueous solubility and formulation in aqueous vehicles, it suggests that passive diffusion across lipid membranes (e.g., the intestinal wall or the blood-brain barrier) will be limited. This information is critical for selecting an appropriate route of administration and for understanding potential bioavailability challenges.

-

Solubility: The measured aqueous solubility defines the maximum concentration that can be achieved in solution. This is a critical parameter for in vitro assays, ensuring that the observed biological effects are not limited by the compound's ability to remain in solution. For drug development, poor solubility can be a major hurdle for achieving therapeutic concentrations in vivo.[10]

Chemical Stability

The stability of a dipeptide like Glycylnorvaline is paramount for ensuring the integrity of experimental results and for determining its shelf-life. Peptides are susceptible to degradation through hydrolysis of the peptide bond, particularly at extreme pH values.[12]

A forced degradation study is often performed to understand potential degradation pathways:

-

Acid/Base Hydrolysis: Incubating Glycylnorvaline in acidic (e.g., 0.1 M HCl) and basic (e.g., 0.1 M NaOH) conditions.[12]

-

Oxidation: Exposure to an oxidizing agent like hydrogen peroxide.[12]

-

Thermal Stress: Heating the solid or a solution of the compound.[12]

-

Photostability: Exposing the compound to light according to ICH guidelines.[12]

The samples from these stress conditions are then analyzed by a stability-indicating HPLC method to identify and quantify any degradation products. For long-term storage, lyophilized Glycylnorvaline should be kept at -20°C or below in a tightly sealed, opaque container to protect it from moisture and light.[12]

Experimental Workflow Diagram

The following diagram illustrates the logical flow for a comprehensive physicochemical characterization of Glycylnorvaline.

Caption: Workflow for the physicochemical characterization of Glycylnorvaline.

Conclusion

The physicochemical properties of Glycylnorvaline are fundamental to its application in scientific research and drug development. A systematic approach to their experimental determination, as outlined in this guide, provides the robust data necessary for informed decision-making. By understanding the interplay between pKa, lipophilicity, solubility, and stability, researchers can better predict a compound's behavior, design more effective experiments, and accelerate the path from discovery to application.

References

-

Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]

-

Takács-Novák, K., & Avdeef, A. (1996). Interlaboratory study of log P determination by shake-flask and potentiometric methods. Journal of Pharmaceutical and Biomedical Analysis, 14(11), 1405-13. [Link]

-

Sangster, J. (2022). Methods for Determination of Lipophilicity. Encyclopedia.pub. [Link]

-

Cambridge MedChem Consulting. (n.d.). LogP/D. Retrieved from [Link]

-

AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. Retrieved from [Link]

-

Bhal, S. K. (2024). LogP / LogD shake-flask method. Protocols.io. [Link]

-

Bhal, S. K. (2024). (PDF) LogP / LogD shake-flask method v1. ResearchGate. [Link]

-

StudySmarter. (2021). How to Calculate pKa From the Half Equivalence Point in a Weak Acid-Weak Base Titration. Retrieved from [Link]

-

ICCVAM. (2003). ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. Retrieved from [Link]

-

BYJU'S. (n.d.). How to calculate pKa. Retrieved from [Link]

-

University of California, Davis. (n.d.). Determination of pKa's from titration curves. Retrieved from [Link]

-

Oreate AI Blog. (2025). How to Find Pka on Titration Curve. Retrieved from [Link]

-

NanoValid. (2016). Procedure for solubility testing of NM suspension. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Glycylvaline. PubChem Compound Database. Retrieved from [Link]

-

Rarey, J., & Jäger, A. (2019). Melting properties of peptides and their solubility in water. Part 1: dipeptides based on glycine or alanine. Physical Chemistry Chemical Physics, 21(41), 23068-23081. [Link]

-

Ghandi, M., & Mousavi, S. R. (2023). Physical-Chemical Features Selection Reveals That Differences in Dipeptide Compositions Correlate Most with Protein-Protein Interactions. bioRxiv. [Link]

-

Abd El Rahman, S. E., Eissa, A. M. F., & Naglah, A. M. (2015). Synthesis, Physicochemical Properties and Biological Evaluation of Some Peptide Candidates by Use of Liquid Phase Method as Potential Antimicrobial and Surface Active Agents. International Journal of Pharmacology, 11, 726-731. [Link]

-

National Center for Biotechnology Information. (n.d.). Glycyl-L-valine. PubChem Compound Database. Retrieved from [Link]

Sources

- 1. Glycyl-L-valine | C7H14N2O3 | CID 2724807 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Glycylvaline | C7H14N2O3 | CID 97417 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. creative-bioarray.com [creative-bioarray.com]

- 4. How to Calculate pKa From the Half Equivalence Point in a Weak Acid-Weak Base Titration | Chemistry | Study.com [study.com]

- 5. blamp.sites.truman.edu [blamp.sites.truman.edu]

- 6. encyclopedia.pub [encyclopedia.pub]

- 7. LogP / LogD shake-flask method [protocols.io]

- 8. Cambridge MedChem Consulting [cambridgemedchemconsulting.com]

- 9. researchgate.net [researchgate.net]

- 10. enamine.net [enamine.net]

- 11. materialneutral.info [materialneutral.info]

- 12. pdf.benchchem.com [pdf.benchchem.com]

Chemical structure and characterization of Glycylnorvaline

An In-Depth Technical Guide to the Synthesis and Characterization of Glycyl-L-norvaline

Abstract

This guide provides a comprehensive technical overview of the dipeptide Glycyl-L-norvaline, from its fundamental chemical structure to its synthesis and rigorous analytical characterization. Authored from the perspective of a Senior Application Scientist, this document moves beyond mere protocols to explain the underlying scientific principles and rationale behind methodological choices. We present a comparative analysis of Solid-Phase Peptide Synthesis (SPPS) and Liquid-Phase Peptide Synthesis (LPPS) for its creation. Furthermore, we detail a multi-faceted characterization workflow employing High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy to ensure the unequivocal verification of identity, purity, and structural integrity. This whitepaper is intended for researchers, chemists, and drug development professionals who require a practical and scientifically grounded understanding of dipeptide chemistry.

Chemical Structure and Properties of Glycyl-L-norvaline

Glycyl-L-norvaline is a dipeptide composed of two amino acid residues: Glycine (Gly) and L-norvaline (Nva). Glycine, the simplest proteinogenic amino acid, is achiral, while L-norvaline is the L-enantiomer of 2-aminopentanoic acid.[1][2] The two residues are linked by a peptide (amide) bond formed between the carboxyl group of Glycine and the amino group of L-norvaline.

Structural Representation

The covalent structure of Glycyl-L-norvaline is defined by the sequence H-Gly-Nva-OH. The N-terminus is an unblocked amine on the glycine residue, and the C-terminus is a free carboxylic acid on the L-norvaline residue.

Caption: Chemical structure of Glycyl-L-norvaline.

Physicochemical Properties

A summary of the key computed and experimental properties for the constituent amino acids and the resulting dipeptide is crucial for planning synthesis and purification strategies.

| Property | Glycine | L-norvaline | Glycyl-L-norvaline | Source |

| Molecular Formula | C₂H₅NO₂ | C₅H₁₁NO₂ | C₇H₁₄N₂O₃ | [1][2] |

| Molecular Weight | 75.07 g/mol | 117.15 g/mol | 174.20 g/mol | [1][2][3] |

| IUPAC Name | 2-Aminoacetic acid | (2S)-2-Aminopentanoic acid | (2S)-2-[(2-Aminoacetyl)amino]pentanoic acid | [3] |

| SMILES | C(C(=O)O)N | CCCN | CCCNC(=O)CN | [3] |

| LogP (XLogP3) | -3.2 | -2.3 | -2.7 | [1][2][3] |

Synthesis of Glycyl-L-norvaline: A Comparative Approach

The synthesis of a dipeptide like Glycyl-L-norvaline requires a controlled, stepwise approach to prevent unwanted side reactions, such as self-condensation of the starting amino acids.[4] This is achieved by using protecting groups for the amino and carboxyl termini that are not involved in the desired peptide bond formation.[5][6] We will explore the two dominant methodologies: Solid-Phase Peptide Synthesis (SPPS) and the classical Solution-Phase Peptide Synthesis (LPPS).

Method 1: Solid-Phase Peptide Synthesis (SPPS) – The Modern Standard

SPPS, pioneered by R.B. Merrifield, is the preferred method for research-scale peptide synthesis due to its efficiency, speed, and ease of purification.[5][7][8] The C-terminal amino acid (L-norvaline) is first anchored to an insoluble polymer resin, and the peptide chain is assembled in a stepwise manner.[8] The use of excess reagents drives reactions to completion, and purification at each step is simplified to washing and filtering the resin.[7][8]

The most common strategy, Fmoc/tBu, is selected here for its use of a base-labile Nα-protecting group (Fmoc), which allows for milder deprotection conditions compared to the harsh acid required in Boc-based strategies.[9]

Caption: General workflow for Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

Experimental Protocol: SPPS of Glycyl-L-norvaline

-

Resin Preparation: Swell Fmoc-L-norvaline-Wang resin in dichloromethane (DCM) for 30 minutes in a reaction vessel. Drain the solvent.

-

Fmoc Deprotection: Add a solution of 20% piperidine in N-methyl-2-pyrrolidone (NMP) to the resin.[10] Agitate for 5 minutes, drain, and repeat with fresh solution for 15 minutes. This removes the Fmoc group from the L-norvaline, exposing the free amine.

-

Washing: Thoroughly wash the resin sequentially with NMP (3x), DCM (3x), and NMP (3x) to remove residual piperidine and byproducts.

-

Amino Acid Coupling:

-

In a separate vial, dissolve Fmoc-Gly-OH (3 eq.), HBTU (2.9 eq.), and HOBt (3 eq.) in NMP.

-

Add Diisopropylethylamine (DIEA) (6 eq.) to the activation mixture and vortex for 2 minutes.

-

Add the activated amino acid solution to the resin. Agitate for 1-2 hours at room temperature. The use of a coupling reagent like HBTU creates a highly reactive ester, facilitating efficient amide bond formation.[10]

-

-

Washing: Wash the resin as in step 3 to remove excess reagents and byproducts.

-

Final Deprotection: Perform a final Fmoc deprotection as described in step 2 to expose the N-terminal amine of the glycine residue.

-

Cleavage and Side-Chain Deprotection: Wash the resin with DCM and dry under a stream of nitrogen. Add a cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane) and agitate for 2-3 hours.[10]

-

Product Precipitation & Isolation: Filter the resin and collect the TFA solution. Precipitate the crude peptide by adding it to cold diethyl ether. Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.

-

Purification: Dry the crude peptide pellet. Dissolve it in a minimal amount of water/acetonitrile and purify using preparative reverse-phase HPLC.

-

Lyophilization: Freeze-dry the pure HPLC fractions to obtain the final product as a white, fluffy powder.[11]

Method 2: Solution-Phase Peptide Synthesis (LPPS)

LPPS, also known as classical peptide synthesis, involves carrying out all reactions in a homogeneous solution.[12] While more labor-intensive due to the need for conventional purification (e.g., extraction, crystallization) after each step, it remains highly valuable for large-scale synthesis of short peptides and when specific, non-standard modifications are required.[9][13][14]

Sources

- 1. Glycine | C2H5NO2 | CID 750 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. L-Valine | C5H11NO2 | CID 6287 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Glycylvaline | C7H14N2O3 | CID 97417 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. gcwgandhinagar.com [gcwgandhinagar.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Peptide synthesis - Wikipedia [en.wikipedia.org]

- 7. peptide.com [peptide.com]

- 8. bachem.com [bachem.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. rsc.org [rsc.org]

- 11. Synthesis and NMR Characterization of the Prenylated Peptide, a-Factor - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Liquid Phase Peptides Synthesis - Creative Peptides [creative-peptides.com]

- 13. Solution Phase Peptide Synthesis: The Case of Biphalin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. bachem.com [bachem.com]

Unveiling the In Vitro Bioactivity of Glycylnorvaline: A Technical Guide for Cellular and Molecular Investigation

Introduction: Rationale for the Exploration of Glycylnorvaline

In the landscape of peptide-based therapeutics, the dipeptide Glycyl-L-norvaline presents a compelling, albeit underexplored, molecular entity. Its constituent amino acids, glycine and L-norvaline, are individually recognized for a spectrum of biological activities. Glycine, the simplest amino acid, is a crucial neurotransmitter and has demonstrated significant anti-inflammatory, cytoprotective, and immunomodulatory roles.[1][2][3][4] L-norvaline, an isomer of the branched-chain amino acid valine, is a known inhibitor of the enzyme arginase, a function with implications for nitric oxide (NO) bioavailability and, consequently, vascular health and immune response.[5][6][7]

The covalent linkage of these two amino acids into a single molecule, Glycyl-L-norvaline, raises pivotal questions regarding its emergent biological properties. Does the dipeptide retain the individual activities of its components? Does the peptide bond confer novel functionalities or alter the potency and cellular uptake dynamics observed with the free amino acids? This technical guide provides a structured, in-depth framework for researchers, scientists, and drug development professionals to systematically investigate the in vitro biological activity of Glycyl-L-norvaline. We will proceed not with a rigid template, but with a logical exploration of hypothesized activities, grounded in the known functions of glycine and L-norvaline, and detail the requisite experimental systems to validate these hypotheses.

Part 1: Antiproliferative and Cytotoxic Potential in Oncological Models

The intersection of amino acid metabolism and cancer cell proliferation is an area of intense investigation. Both glycine and L-norvaline have been implicated, sometimes with contrasting effects, in cancer biology, making Glycylnorvaline a molecule of significant interest for oncological research.

Mechanistic Hypothesis: A Dual-Pronged Approach?

We hypothesize that Glycylnorvaline may exert antiproliferative effects through a combination of mechanisms inherited from its constituent amino acids:

-

Modulation of Arginine Metabolism via L-norvaline: Many tumors exhibit a dependency on arginine for growth. L-norvaline's primary mechanism of action is the inhibition of arginase, the enzyme that degrades arginine. By inhibiting arginase, the L-norvaline component of the dipeptide could increase intracellular arginine availability for nitric oxide synthase (NOS), potentially leading to cytotoxic levels of NO in cancer cells. Conversely, depleting arginine is a known strategy to inhibit cancer growth, and the role of arginase inhibition can be context-dependent.

-

Interference with Glycine Metabolism: Rapidly proliferating cancer cells have a high demand for glycine to support the synthesis of purines, crucial building blocks for DNA and RNA.[5][8] While glycine itself can be essential for cancer growth, providing an exogenous source in the form of a dipeptide could potentially disrupt the delicate balance of one-carbon metabolism within the cancer cell. Furthermore, some studies suggest that high concentrations of glycine can be inhibitory to tumor growth and angiogenesis.[7][9]

Caption: Hypothesized dual-action mechanism of Glycylnorvaline in cancer cells.

Experimental Workflow: Assessing Antiproliferative Effects

A tiered approach is recommended to comprehensively evaluate the anticancer potential of Glycylnorvaline in vitro.

Tier 1: Broad-Spectrum Cytotoxicity Screening

-

Objective: To determine the concentration-dependent cytotoxic and cytostatic effects of Glycylnorvaline across a panel of cancer cell lines.

-

Protocol: MTT/MTS Assay

-

Cell Seeding: Plate cancer cell lines (e.g., MCF-7 [breast], A549 [lung], HCT116 [colon], U87-MG [glioblastoma]) in 96-well plates at a density of 5,000-10,000 cells/well and allow to adhere overnight.

-

Treatment: Prepare a serial dilution of Glycylnorvaline (e.g., from 1 µM to 10 mM) in complete culture medium. As controls, include wells with vehicle (e.g., sterile PBS or media), L-glycine alone, and L-norvaline alone at equimolar concentrations.

-

Incubation: Replace the medium in the cell plates with the Glycylnorvaline solutions and controls. Incubate for 24, 48, and 72 hours.

-

MTT/MTS Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent to each well and incubate for 2-4 hours.

-

Quantification: Solubilize the formazan crystals with DMSO (for MTT) and measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT).

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 (half-maximal inhibitory concentration) at each time point.

-

Tier 2: Mechanistic Elucidation of Cell Death

-

Objective: To determine if the observed cytotoxicity is due to apoptosis or necrosis.

-

Protocol: Annexin V/Propidium Iodide (PI) Flow Cytometry

-

Cell Treatment: Treat cells in 6-well plates with Glycylnorvaline at its IC50 and 2x IC50 concentrations for 24 and 48 hours.

-

Staining: Harvest the cells (including floating cells in the supernatant) and wash with cold PBS. Resuspend in Annexin V binding buffer and stain with FITC-conjugated Annexin V and Propidium Iodide according to the manufacturer's protocol.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. Quantify the percentage of cells in each quadrant: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).

-

Tier 3: Target Engagement and Pathway Analysis

-

Objective: To confirm the hypothesized mechanisms of action.

-

Protocol: Arginase Activity and Nitric Oxide Production Assays

-

Arginase Activity: Treat cell lysates from Glycylnorvaline-treated cells with an arginase activity assay kit, which measures the conversion of arginine to urea.

-

Nitric Oxide Production: Measure the accumulation of nitrite and nitrate (stable end-products of NO) in the culture medium using the Griess reagent.

-

| Hypothetical Data: IC50 Values of Glycylnorvaline (µM) | | :--- | :--- | :--- | :--- | | Cell Line | 24 hours | 48 hours | 72 hours | | MCF-7 (Breast) | >1000 | 850 | 620 | | A549 (Lung) | 950 | 710 | 550 | | HCT116 (Colon) | >1000 | 920 | 780 | | U87-MG (Glioblastoma) | 780 | 550 | 410 |

Part 2: Immunomodulatory Activity Assessment

Glycine is known to exert anti-inflammatory and immunomodulatory effects, often by suppressing the activation of macrophages and other immune cells.[2][3][4] L-norvaline's ability to modulate NO production also has profound implications for immune cell function. This section outlines a workflow to investigate the immunomodulatory properties of Glycylnorvaline.

Mechanistic Hypothesis: A Balancing Act of Inflammation

We propose that Glycylnorvaline could modulate the inflammatory response of immune cells, such as macrophages, through:

-

Glycine-Receptor-Mediated Inhibition: Glycine can activate a chloride channel on the plasma membrane of macrophages, leading to hyperpolarization and suppression of agonist-induced increases in intracellular calcium.[3] This blunts the activation of transcription factors like NF-κB and reduces the production of pro-inflammatory cytokines.

-

NO-Mediated Regulation: The L-norvaline component, by inhibiting arginase, can shunt arginine towards NOS, increasing NO production. NO is a key signaling molecule in the immune system with pleiotropic effects; it can be pro-inflammatory at high concentrations but also has regulatory and anti-inflammatory roles.

Caption: Proposed immunomodulatory pathways of Glycylnorvaline in macrophages.

Experimental Workflow: Characterizing Immunomodulatory Effects

This workflow uses a macrophage cell line (e.g., RAW 264.7 or THP-1) activated with lipopolysaccharide (LPS) as a model of acute inflammation.

-

Objective: To determine if Glycylnorvaline can suppress the pro-inflammatory response of activated macrophages.

-

Protocol: Cytokine Profiling and NO Production

-

Cell Culture and Plating: Culture RAW 264.7 macrophages and plate in 24-well plates.

-

Pre-treatment: Pre-treat the cells with various concentrations of Glycylnorvaline (e.g., 10 µM to 5 mM) for 1-2 hours. Include controls with glycine and L-norvaline alone.

-

Inflammatory Challenge: Stimulate the cells with LPS (e.g., 100 ng/mL) for 18-24 hours. A set of wells should remain unstimulated as a negative control.

-

Supernatant Collection: Collect the cell culture supernatants for analysis.

-

Nitric Oxide Measurement: Use the Griess assay to quantify nitrite levels in the supernatant as an indicator of NO production.

-

Cytokine Analysis (ELISA or Multiplex Assay): Measure the concentrations of key pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) and anti-inflammatory cytokines (e.g., IL-10) in the supernatants using specific ELISA kits or a multiplex bead-based assay.

-

Cell Viability: Concurrently, perform a cell viability assay (e.g., MTS or LDH release) on the treated cells to ensure the observed effects are not due to cytotoxicity.

-

| Hypothetical Data: Effect on LPS-Induced TNF-α Release (pg/mL) | | :--- | :--- | :--- | | Treatment | TNF-α Concentration | % Inhibition | | Vehicle (Unstimulated) | 25.5 | - | | LPS (100 ng/mL) | 3500.0 | 0% | | LPS + Glycylnorvaline (100 µM) | 2800.0 | 20% | | LPS + Glycylnorvaline (500 µM) | 1750.0 | 50% | | LPS + Glycylnorvaline (2 mM) | 980.0 | 72% |

Part 3: Investigation of Neurological Activity

Both glycine and L-norvaline have significant, and sometimes opposing, activities in the central nervous system (CNS). Glycine is a primary inhibitory neurotransmitter but also acts as a co-agonist at excitatory NMDA receptors.[6][10] L-norvaline has been studied for its neuroprotective potential in models of Alzheimer's disease, largely attributed to its arginase inhibition.[11] However, some in vitro studies have raised concerns about its potential for neurotoxicity at high concentrations.[7][10][12] This dual profile makes the neurological investigation of Glycylnorvaline particularly critical.

Mechanistic Hypothesis: Neuroprotection vs. Neurotoxicity

The net effect of Glycylnorvaline on neuronal cells is likely to be highly context- and concentration-dependent.

-

Neuroprotective Potential: Through L-norvaline-mediated arginase inhibition, Glycylnorvaline could increase the bioavailability of arginine for neuronal nitric oxide synthase (nNOS), leading to enhanced production of NO, which plays a role in synaptic plasticity and neurovascular coupling. Additionally, glycine's cytoprotective effects could shield neurons from various insults.[6][13]

-

Neurotoxic Potential: High concentrations of glycine can be excitotoxic through over-activation of NMDA receptors.[10][14] Similarly, some studies report that high levels of L-norvaline can be directly toxic to neuronal cells in vitro, possibly through mechanisms involving mitochondrial dysfunction.[10][12]

Experimental Workflow: Assessing Neuroactivity

A human neuroblastoma cell line (e.g., SH-SY5Y) and primary neuronal cultures can be used to model these effects.

-

Objective: To evaluate the concentration-dependent effects of Glycylnorvaline on neuronal viability and to assess its potential to protect against or exacerbate neurotoxic insults.

-

Protocol: Neuronal Viability and Protection Assay

-

Cell Culture: Culture SH-SY5Y cells or primary cortical neurons.

-

Direct Toxicity Assessment: Treat the neuronal cultures with a wide range of Glycylnorvaline concentrations (e.g., 10 µM to 10 mM) for 48-72 hours. Assess cell viability using an MTS assay and morphology via microscopy.

-

Neuroprotection Assay:

-

Pre-treat neuronal cultures with non-toxic concentrations of Glycylnorvaline for 2-4 hours.

-

Introduce a neurotoxic stimulus, such as glutamate (to model excitotoxicity) or β-amyloid oligomers (to model Alzheimer's-like pathology).

-

Continue the incubation for another 24-48 hours.

-

Measure cell viability (MTS assay) and/or apoptosis (caspase-3 activity assay) to determine if Glycylnorvaline provided a protective effect compared to cells treated with the neurotoxin alone.

-

-

Caption: Duality of Glycylnorvaline's potential effects on neuronal cells.

Conclusion and Future Directions

This guide provides a foundational framework for the systematic in vitro evaluation of Glycylnorvaline. The proposed experimental workflows are designed to test clear, mechanistically-driven hypotheses regarding its potential anticancer, immunomodulatory, and neurological activities. The results from these studies will be crucial in determining whether Glycylnorvaline possesses a unique and therapeutically relevant biological profile. Positive findings would warrant progression to more complex in vitro models, such as 3D spheroids or co-culture systems, and ultimately to in vivo studies to assess its pharmacokinetic properties and efficacy in disease models. The exploration of Glycylnorvaline is a salient example of how rational design, based on the known activities of constituent amino acids, can guide the discovery of novel bioactive peptides.

References

-

Wang, W., Wu, Z., Dai, Z., Yang, Y., Wang, J., & Wu, G. (2023). Glycine metabolism in animals and humans: implications for nutrition and health. Amino Acids, 55(3), 207-221. [Link]

-

Zhong, Z., Wheeler, M. D., Li, X., Froh, M., Schemmer, P., Yin, M., Bunzendaul, H., Bradford, B., & Lemasters, J. J. (2003). L-Glycine: a novel antiinflammatory, immunomodulatory, and cytoprotective agent. Current opinion in clinical nutrition and metabolic care, 6(2), 229–240. [Link]

-

Razak, M. A., Begum, P. S., Viswanath, B., & Rajagopal, S. (2017). Multifarious Beneficial Effect of Nonessential Amino Acid, Glycine: A Review. Oxidative medicine and cellular longevity, 2017, 1716701. [Link]

-

Alcaraz-García, M. J., Pérez-Sánchez, C., & Ruiz-Roma, A. (2023). Glycine: The Smallest Anti-Inflammatory Micronutrient. Nutrients, 15(14), 3125. [Link]

-

Wheeler, M. D., & Lemasters, J. J. (2001). Glycine: a new anti-inflammatory immunonutrient. Cellular and molecular life sciences : CMLS, 58(1), 194–200. [Link]

-

Jain, M., Nilsson, R., Sharma, S., Madhusudhan, N., Kitami, T., Souza, A. L., Kafri, R., Kirschner, M. W., Clish, C. B., & Mootha, V. K. (2012). Metabolite profiling identifies a key role for glycine in rapid cancer cell proliferation. Science (New York, N.Y.), 336(6084), 1040–1044. [Link]

-

Li, P., & Wu, G. (2018). Roles of dietary glycine, proline, and hydroxyproline in collagen synthesis and animal growth. Amino acids, 50(1), 29–38. [Link]

-

Rose, M. L., Madren, J., Bunzendahl, H., & Thurman, R. G. (1999). Dietary glycine inhibits the growth of B16 melanoma tumors in mice. Carcinogenesis, 20(5), 793–798. [Link]

-

Lu, S., He, C., & Sun, L. (2022). Serine and glycine metabolism in cancer. Molecular & cellular oncology, 9(1), 2022464. [Link]

-

El-Bassossy, H. M., El-Fawal, Z., Fahmy, A., & Watson, M. L. (2012). Arginase inhibition alleviates hypertension in the metabolic syndrome. British journal of pharmacology, 167(4), 857–867. [Link]

-

Durante, W., Johnson, F. K., & Johnson, R. A. (2007). Arginase: a critical regulator of nitric oxide synthesis and vascular function. Clinical and experimental pharmacology & physiology, 34(9), 906–911. [Link]

-

Zhu, Y., Zhang, Y., Huang, K., Xie, W., & Wu, G. (2022). L-norvaline affects the proliferation of breast cancer cells based on the microbiome and metabolome analysis. Journal of applied microbiology, 133(2), 1014–1026. [Link]

-

Catalyst University. (2019, March 9). L-Norvaline Functions and Catabolism | Exercise Physiology [Video]. YouTube. [Link]

-

Samardzic, K., & Rodgers, K. J. (2019). L-Norvaline and Cytotoxicity. The Supplement Engineer. [Link]

-

University of Technology Sydney. (2019, February 8). Protein supplement L-norvaline may lead to neurodegenerative diseases. ScienceDaily. [Link]

-

Polis, B., & Samson, A. O. (2019). L-Norvaline, a new therapeutic agent against Alzheimer's disease. Neural regeneration research, 14(9), 1562–1572. [Link]

-

Samardzic, K., & Rodgers, K. J. (2019). Cytotoxicity and mitochondrial dysfunction caused by the dietary supplement l-norvaline. Toxicology in vitro : an international journal published in association with BIBRA, 56, 163–171. [Link]

-

Polis, B., & Samson, A. O. (2019). Reports of L-Norvaline Toxicity in Humans May Be Greatly Overstated. AIMS medical science, 6(4), 302–308. [Link]

-

Polis, B., Srikanth, K. D., & Samson, A. O. (2018). L-Norvaline Reverses Cognitive Decline and Synaptic Loss in a Murine Model of Alzheimer's Disease. Neurotherapeutics : the journal of the American Society for Experimental NeuroTherapeutics, 15(4), 1036–1054. [Link]

-

Barth, A., Nguyen, L. B., Barth, L., & Newell, D. W. (2005). Glycine-induced neurotoxicity in organotypic hippocampal slice cultures. Experimental brain research, 161(3), 351–357. [Link]

-

Kim, D. H., Kim, D. W., Kim, J. Y., & Yoon, B. H. (2020). Glycine, the smallest amino acid, confers neuroprotection against d-galactose-induced neurodegeneration and memory impairment by regulating c-Jun N-terminal kinase in the mouse brain. Journal of neuroinflammation, 17(1), 305. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 86841, Glycyl-dl-norvaline. [Link]

-

Bonfanti, E., Raiteri, L., & Zappettini, S. (2023). Interactions between Glycine and Glutamate through Activation of Their Transporters in Hippocampal Nerve Terminals. International journal of molecular sciences, 24(23), 16867. [Link]

-

Bonaventura, G., & Raiteri, L. (2019). Screening for New Inhibitors of Glycine Transporter 1 and 2 by Means of MS Binding Assays. ChemistryOpen, 8(7), 896–903. [Link]

-

Weinberg, J. M., Venkatachalam, M. A., Roeser, N. F., & Nissim, I. (2016). The role of glycine in regulated cell death. Cellular and molecular life sciences : CMLS, 73(11-12), 2285–2308. [Link]

-

Barth, A., Nguyen, L. B., Barth, L., & Newell, D. W. (2005). Glycine-induced neurotoxicity in organotypic hippocampal slice cultures. Experimental brain research, 161(3), 351–357. [Link]

Sources

- 1. Glycine: The Smallest Anti-Inflammatory Micronutrient [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. L-Glycine: a novel antiinflammatory, immunomodulatory, and cytoprotective agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Glycine's Immunosuppressive Mechanism and Pathophysiological Application - Amerigo Scientific [amerigoscientific.com]

- 5. Serine and glycine metabolism in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Glycine: The Smallest Anti-Inflammatory Micronutrient - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Dietary glycine decreases both tumor volume and vascularization in a combined colorectal liver metastasis and chemotherapy model - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Glycine as a potent anti-angiogenic nutrient for tumor growth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Glycine-induced neurotoxicity in organotypic hippocampal slice cultures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. pnas.org [pnas.org]

- 13. Glycine, the smallest amino acid, confers neuroprotection against d-galactose-induced neurodegeneration and memory impairment by regulating c-Jun N-terminal kinase in the mouse brain - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Glycyl-dl-norvaline | C7H14N2O3 | CID 86841 - PubChem [pubchem.ncbi.nlm.nih.gov]

Glycyl-L-norvaline: A Technical Whitepaper on Potential Physiological Roles and Therapeutic Applications

Abstract

Glycyl-L-norvaline, a dipeptide comprising glycine and the non-proteinogenic amino acid L-norvaline, represents an intriguing molecule with largely unexplored physiological significance. Drawing from the well-documented bioactivity of L-norvaline as a potent arginase inhibitor, this technical guide synthesizes current understanding and delineates potential physiological roles for Glycyl-L-norvaline. We explore its hypothesized impact on nitric oxide bioavailability, cardiovascular function, and neuronal health, underpinned by established biochemical principles. This document provides a framework for researchers and drug development professionals to investigate the therapeutic potential of this dipeptide, offering detailed experimental protocols and conceptual models to guide future research.

Introduction: The Emerging Significance of Non-standard Dipeptides

While the roles of proteinogenic amino acids and their corresponding dipeptides are extensively studied, those containing non-standard amino acids remain a frontier in biochemical and pharmacological research. Dipeptides can exhibit unique biological activities distinct from their constituent amino acids, including altered transport, stability, and receptor interactions.[1] Glycyl-L-norvaline is one such molecule, warranting investigation due to the known pharmacological activity of L-norvaline.[2][3][4] This guide will explore the putative physiological functions of Glycyl-L-norvaline, primarily through the lens of L-norvaline's established mechanism as an arginase inhibitor.

Biochemical Profile of Glycyl-L-norvaline

Glycyl-L-norvaline is a dipeptide with the molecular formula C7H14N2O3 and a molecular weight of 174.20 g/mol .[5][6] Its structure combines the simplicity of glycine with the unique unbranched side chain of L-norvaline, an isomer of the branched-chain amino acid valine.[2][3] The peptide bond links the carboxyl group of glycine to the amino group of L-norvaline.

Table 1: Physicochemical Properties of Glycyl-DL-norvaline

| Property | Value | Source |

| Molecular Formula | C7H14N2O3 | PubChem[5] |

| Molecular Weight | 174.20 g/mol | PubChem[5] |

| CAS Number | 2189-27-7 | Santa Cruz Biotechnology[6] |

| IUPAC Name | 2-[(2-aminoacetyl)amino]pentanoic acid | PubChem[5] |

Hypothesized Physiological Role 1: Modulation of Nitric Oxide Bioavailability via Arginase Inhibition

The most well-documented physiological effect of L-norvaline is its competitive inhibition of arginase.[2][3][4] Arginase is a critical enzyme in the urea cycle that converts L-arginine to urea and L-ornithine. By competing with L-arginine for the active site of arginase, L-norvaline increases the bioavailability of L-arginine for nitric oxide synthase (NOS). NOS utilizes L-arginine to produce nitric oxide (NO), a crucial signaling molecule involved in vasodilation, neurotransmission, and immune responses. One study found that L-norvaline boosted nitric oxide production by 55%.[3]

We hypothesize that Glycyl-L-norvaline, following potential hydrolysis into its constituent amino acids, can serve as a delivery vehicle for L-norvaline, thereby indirectly upregulating NO production.

Proposed Mechanism of Action

The proposed signaling pathway is initiated by the inhibition of arginase by L-norvaline released from Glycyl-L-norvaline. This leads to an accumulation of intracellular L-arginine, which then becomes more readily available for the endothelial nitric oxide synthase (eNOS) to produce nitric oxide. The resulting increase in NO can lead to vasodilation and improved blood flow.

Caption: Proposed pathway of Glycyl-L-norvaline mediated vasodilation.

Experimental Protocol: In Vitro Arginase Inhibition Assay

This protocol outlines a method to determine the inhibitory potential of Glycyl-L-norvaline and L-norvaline on arginase activity.

Materials:

-

Purified arginase enzyme

-

L-arginine solution (substrate)

-

Glycyl-L-norvaline and L-norvaline solutions (inhibitors)

-

Urea assay kit (e.g., colorimetric detection of urea)

-

96-well microplate

-

Spectrophotometer

Methodology:

-

Enzyme Preparation: Prepare a working solution of purified arginase in a suitable buffer (e.g., Tris-HCl, pH 7.5).

-

Inhibitor and Substrate Preparation: Prepare serial dilutions of Glycyl-L-norvaline and L-norvaline. Prepare a stock solution of L-arginine.

-

Assay Reaction:

-

To each well of a 96-well plate, add the arginase solution.

-

Add varying concentrations of Glycyl-L-norvaline or L-norvaline to respective wells. Include a control group with no inhibitor.

-

Pre-incubate the enzyme and inhibitor for 10-15 minutes at 37°C.

-

Initiate the reaction by adding the L-arginine solution to all wells.

-

Incubate the reaction mixture for a defined period (e.g., 30 minutes) at 37°C.

-

-

Urea Detection: Stop the reaction and measure the amount of urea produced using a colorimetric urea assay kit according to the manufacturer's instructions.

-

Data Analysis:

-

Calculate the percentage of arginase inhibition for each inhibitor concentration compared to the control.

-

Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value (the concentration of inhibitor required to inhibit 50% of the enzyme activity).

-

Table 2: Hypothetical Comparative IC50 Values for Arginase Inhibition

| Compound | Predicted IC50 (µM) | Rationale |

| L-norvaline | 5-15 | Based on existing literature for its known arginase inhibitory activity. |

| Glycyl-L-norvaline | >100 (initially) | The dipeptide is not expected to be a direct inhibitor. Inhibition would depend on its hydrolysis to L-norvaline. |

Hypothesized Physiological Role 2: Neuroprotection

Emerging research suggests that L-norvaline possesses neuroprotective properties. In preclinical models of Alzheimer's disease, L-norvaline has been shown to reduce β-amyloid plaques and suppress neuroinflammation.[2] The underlying mechanism is likely linked to the restoration of NO signaling, which is often impaired in neurodegenerative conditions.

We propose that Glycyl-L-norvaline could act as a pro-drug for L-norvaline, enabling its transport across the blood-brain barrier and subsequent neuroprotective effects within the central nervous system. Dipeptide transporters are present in the brain and could facilitate this uptake.[1]

Proposed Neuroprotective Workflow

The investigation of Glycyl-L-norvaline's neuroprotective effects would involve a multi-step process, from initial cell culture experiments to in vivo animal models.

Caption: Experimental workflow for assessing neuroprotective potential.

Experimental Protocol: In Vitro Neuroinflammation Model

This protocol describes a method to assess the anti-inflammatory effects of Glycyl-L-norvaline on microglial cells, the primary immune cells of the brain.

Materials:

-

Microglial cell line (e.g., BV-2)

-

Lipopolysaccharide (LPS) to induce an inflammatory response

-

Glycyl-L-norvaline and L-norvaline solutions

-

ELISA kits for detecting pro-inflammatory cytokines (e.g., TNF-α, IL-6)

-

Cell culture reagents

Methodology:

-

Cell Culture: Culture BV-2 microglial cells under standard conditions.

-

Treatment:

-

Pre-treat the cells with varying concentrations of Glycyl-L-norvaline or L-norvaline for 1-2 hours.

-

Induce an inflammatory response by adding LPS to the cell culture medium. Include a control group with no LPS and a group with LPS but no dipeptide treatment.

-

-

Incubation: Incubate the cells for 24 hours.

-

Cytokine Measurement: Collect the cell culture supernatant and measure the concentrations of TNF-α and IL-6 using ELISA kits according to the manufacturer's instructions.

-

Data Analysis: Compare the levels of pro-inflammatory cytokines in the treated groups to the LPS-only control group to determine the anti-inflammatory effect of Glycyl-L-norvaline and L-norvaline.

Considerations for Drug Development

While the potential physiological roles of Glycyl-L-norvaline are promising, several factors must be considered for its development as a therapeutic agent.

-

Pharmacokinetics: The absorption, distribution, metabolism, and excretion (ADME) profile of Glycyl-L-norvaline needs to be thoroughly characterized. The rate of hydrolysis to L-norvaline is a critical parameter.

-

Toxicity: Although some studies suggest L-norvaline is well-tolerated in vivo, there are conflicting reports of cytotoxicity at high concentrations in vitro.[2][7][8] A comprehensive toxicological evaluation of both L-norvaline and Glycyl-L-norvaline is essential.

-

Target Engagement: Direct evidence of Glycyl-L-norvaline or its metabolite, L-norvaline, engaging with arginase in target tissues is necessary to validate the proposed mechanism of action.

Conclusion

Glycyl-L-norvaline is a dipeptide with significant, yet largely unexplored, therapeutic potential. Based on the established role of L-norvaline as an arginase inhibitor, we have outlined plausible physiological roles in cardiovascular regulation and neuroprotection. The experimental frameworks provided in this guide offer a systematic approach to investigating these hypotheses. Further research into the pharmacokinetics, safety, and efficacy of Glycyl-L-norvaline is warranted to unlock its potential as a novel therapeutic agent.

References

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 86841, Glycyl-dl-norvaline. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Unlocking Scientific Potential: The Applications of Glycyl-DL-Norvaline in Research. Retrieved from [Link]

-

LifeTein. (2023, May 29). Unusual Amino Acids: Norvaline. LifeTein Peptide Blog. Retrieved from [Link]

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 2724807, Glycyl-L-valine. Retrieved from [Link]

- Goldin, H. H., & Frieden, C. (1971). Kinetic studies of glutamate dehydrogenase with glutamate and norvaline as substrates. Coenzyme activation and negative homotropic interactions in allosteric enzymes. The Journal of biological chemistry, 246(12), 3549–3559.

-

News-Medical. (2019, February 8). Protein supplement L-norvaline may lead to neurodegenerative diseases. Retrieved from [Link]

- Polat, A. N., & Tunc-Ozcan, E. (2019). Reports of L-Norvaline Toxicity in Humans May Be Greatly Overstated. Neurotherapeutics, 16(4), 1313–1314.

- Heidenreich, E., et al. (2021). Dipeptides in CSF and plasma: diagnostic and therapeutic potential in neurological diseases. Journal of Neurochemistry, 159(5), 847-860.

- Al-Mestarihi, A. H., et al. (2021). Assisted dipeptide bond formation: glycine as a case study. BMC chemistry, 15(1), 16.

-

themedicalbiochemistrypage.org. (2017, June 18). 9 Enzymes and Enzyme Kinetics. Basicmedical Key. Retrieved from [Link]

- Segel, I. H. (1975).

-

UC Berkeley. (2010, March 17). Enzyme Kinetics [Video]. YouTube. Retrieved from [Link]

- Job, V., et al. (2001). Kinetic mechanisms of glycine oxidase from Bacillus subtilis. The Journal of biological chemistry, 276(40), 37375–37381.

Sources

- 1. Dipeptides in CSF and plasma: diagnostic and therapeutic potential in neurological diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. lifetein.com [lifetein.com]

- 3. purebulk.com [purebulk.com]

- 4. nbinno.com [nbinno.com]

- 5. Glycyl-dl-norvaline | C7H14N2O3 | CID 86841 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. scbt.com [scbt.com]

- 7. news-medical.net [news-medical.net]

- 8. researchgate.net [researchgate.net]

Glycyl-L-Norvaline Enzymatic Degradation Pathways: A Technical Guide for Researchers and Drug Development Professionals

Abstract

Glycyl-L-norvaline is a dipeptide of interest in various biomedical research fields, from its potential role in nutritional supplements to its use as a building block in peptidomimetic drug design. Understanding its metabolic fate is crucial for predicting its bioavailability, bioactivity, and potential toxicological profile. This technical guide provides an in-depth exploration of the putative enzymatic degradation pathways of glycyl-L-norvaline. While direct enzymatic studies on this specific dipeptide are limited, this guide synthesizes current knowledge on dipeptide metabolism, the substrate specificities of relevant peptidases, and the catabolism of its constituent amino acids, glycine and L-norvaline, to construct a scientifically grounded framework for its metabolic breakdown. Furthermore, this guide details robust methodologies for researchers to empirically investigate these pathways, fostering a deeper understanding and enabling the rational design of future research and drug development endeavors.

Introduction: The Significance of Glycyl-L-Norvaline Metabolism

Dipeptides, the simplest form of peptides, are not merely intermediates in protein digestion but also act as important signaling molecules and nutritional sources.[1] Their absorption and metabolism are critical determinants of their physiological effects. Glycyl-L-norvaline, composed of the simplest amino acid, glycine, and a non-proteinogenic amino acid, L-norvaline, presents a unique metabolic profile. The metabolic fate of glycine is well-established, contributing to various essential biosynthetic pathways.[2] In contrast, L-norvaline, an isomer of valine, is known for its distinct biological activities, including the inhibition of the enzyme arginase, which can modulate nitric oxide synthesis.[3]